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Benzoic acid, 5-amino-2-(nonyloxy)-

Cat. No.: B1666659
CAS No.: 13737-95-6
M. Wt: 279.37 g/mol
InChI Key: UXSMCUXWJPWBQD-UHFFFAOYSA-N
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Description

Significance of Aromatic Carboxylic Acid Derivatives in Contemporary Chemical Research

Aromatic carboxylic acids, compounds featuring a carboxyl group (-COOH) attached to an aromatic ring, and their derivatives are fundamental in organic chemistry. numberanalytics.com Their importance stems from their versatile reactivity and wide-ranging applications across various scientific fields. numberanalytics.comsolubilityofthings.com These compounds serve as crucial building blocks in organic synthesis, enabling the creation of more complex molecules. solubilityofthings.comannexechem.com

In the pharmaceutical industry, aromatic carboxylic acid derivatives are integral to the structure of numerous drugs, contributing to their therapeutic effects. numberanalytics.comnih.gov For instance, they are used in the synthesis of analgesics like ibuprofen (B1674241) and naproxen, and their antifungal properties are utilized in topical treatments. nih.govbritannica.com Beyond pharmaceuticals, these derivatives are essential in materials science for manufacturing polymers, dyes, and resins. numberanalytics.comannexechem.com Their esters are often used in the fragrance industry for their pleasant smells. numberanalytics.com

The reactivity of the carboxyl group, combined with the stability of the aromatic ring, allows for a wide array of chemical transformations. britannica.comvedantu.com This includes electrophilic substitution on the aromatic ring and various reactions at the carboxyl group to form esters, amides, and other derivatives. numberanalytics.comsolubilityofthings.com This adaptability makes aromatic carboxylic acids a cornerstone of modern chemical research and industrial processes. rroij.com

Overview of Aminobenzoic Acid and Alkoxy Substituent Architectures in Molecular Design

The strategic placement of functional groups on a benzoic acid scaffold is a key principle in molecular design, allowing chemists to fine-tune the properties of a molecule for specific applications. Aminobenzoic acids and alkoxy-substituted benzoic acids are two prominent examples of such architectures.

Aminobenzoic acids are characterized by the presence of both an amino (-NH2) and a carboxyl (-COOH) group on the benzene (B151609) ring. nih.gov Para-aminobenzoic acid (PABA), for instance, is a well-known building block in the pharmaceutical industry due to its structural versatility. nih.govresearchgate.net The amino and carboxyl groups can be modified, leading to a wide range of molecules with potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The amino group, in particular, can form hydrogen bonds and participate in various reactions, influencing the biological activity of the molecule. smolecule.com

Alkoxy substituents (-OR, where R is an alkyl chain) are also crucial in molecular design. These groups can significantly influence a compound's physical and chemical properties, such as its solubility, electronic environment, and steric profile. mdpi.com In medicinal chemistry, alkoxy groups are often found in the structure of natural and pharmaceutical compounds and can be responsible for their bioactivity. mdpi.com They can affect the regioselectivity of chemical reactions, such as C-H activation, and can participate in weak non-covalent interactions that are critical in catalysis and molecular recognition. mdpi.com The length and nature of the alkyl chain in the alkoxy group can be varied to modulate the lipophilicity of the compound, which is a key parameter in drug design.

Research Context and Specific Focus on Benzoic Acid, 5-amino-2-(nonyloxy)- Type Compounds

The compound Benzoic acid, 5-amino-2-(nonyloxy)- (CAS Number: 13737-95-6) represents a specific molecular architecture that combines the features of both aminobenzoic acids and alkoxy-substituted benzoic acids. bldpharm.com This structure features a benzoic acid core functionalized with an amino group at the 5-position and a nonyloxy group [-O(CH₂)₈CH₃] at the 2-position.

While extensive, detailed research publications specifically on Benzoic acid, 5-amino-2-(nonyloxy)- are not widely available in public literature, its structure suggests potential areas of scientific interest based on the known roles of its constituent functional groups. The 5-amino-2-hydroxybenzoic acid (mesalazine) core is a well-known anti-inflammatory agent. The addition of the long nonyloxy chain significantly increases the molecule's lipophilicity, which could influence its interaction with biological membranes or hydrophobic binding pockets of enzymes.

The combination of the amino group, the carboxylic acid, and the long alkoxy chain on a single aromatic ring creates a molecule with distinct regions of polarity and non-polarity. This amphiphilic character could lead to interesting self-assembly properties or specific interactions with biological targets. Research on analogous compounds, such as 5-amino-2-benzyloxy-benzoic acid, highlights the importance of the interplay between the amino and alkoxy groups in determining biological activity, including potential anti-inflammatory or antimicrobial effects. smolecule.com The study of compounds like Benzoic acid, 5-amino-2-(nonyloxy)- falls within the broader context of developing novel functional molecules where precise control over substituent patterns allows for the systematic modulation of chemical and biological properties.

Properties of Benzoic acid, 5-amino-2-(nonyloxy)-

Property Value
CAS Number 13737-95-6
Molecular Formula C₁₆H₂₅NO₃
Molecular Weight 279.37 g/mol

| Structure | Benzoic acid with an amino group at position 5 and a nonyloxy group at position 2 |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO3 B1666659 Benzoic acid, 5-amino-2-(nonyloxy)- CAS No. 13737-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13737-95-6

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

5-amino-2-nonoxybenzoic acid

InChI

InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-11-20-15-10-9-13(17)12-14(15)16(18)19/h9-10,12H,2-8,11,17H2,1H3,(H,18,19)

InChI Key

UXSMCUXWJPWBQD-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CCCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Appearance

Solid powder

Other CAS No.

13737-95-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, 5-amino-2-(nonyloxy)-

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of Benzoic Acid, 5 Amino 2 Nonyloxy

Reactivity of the Carboxylic Acid Moiety: Amide and Ester Formation

The carboxylic acid group (-COOH) is a primary site for derivatization. Standard organic chemistry transformations can be readily applied to form esters and amides, which are fundamental for creating new materials and compounds with tailored properties.

Esterification: The reaction of Benzoic acid, 5-amino-2-(nonyloxy)- with various alcohols in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) yields the corresponding esters. This process, typically a Fischer-Speier esterification, is a reversible equilibrium-driven reaction. To drive the reaction towards the product side, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Amide Formation: The carboxylic acid can be converted into amides through reaction with primary or secondary amines. This transformation often requires the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester. Common coupling agents used in peptide synthesis, like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can facilitate the direct formation of the amide bond under milder conditions, which is crucial to avoid side reactions involving the amino group on the aromatic ring.

Reaction TypeReagentsProduct Functional GroupTypical Conditions
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR)Heat, Removal of water
Amide FormationAmine (R-NH₂), Coupling Agent (e.g., DCC, EDC)Amide (-CONHR)Room temperature, Anhydrous solvent

Reactions Involving the Aromatic Amino Group: Schiff Base Formation, Acylation, and Diazotization

The aromatic amino group (-NH₂) significantly influences the reactivity of the benzene (B151609) ring and is itself a key site for functionalization.

Schiff Base Formation: The primary aromatic amine can react with aldehydes or ketones under mild, often acid-catalyzed, conditions to form imines, commonly known as Schiff bases. This condensation reaction is reversible and involves the formation of a carbon-nitrogen double bond (C=N). The reaction is pivotal for creating ligands for metal complexes and for synthesizing various heterocyclic compounds.

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides. This reaction forms an amide linkage and is often performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. This modification is useful for protecting the amino group during other chemical transformations or for introducing new functional moieties.

Diazotization: In the presence of a cold, acidic solution (typically HCl or H₂SO₄) and a source of nitrous acid (usually sodium nitrite (B80452), NaNO₂), the primary aromatic amine undergoes diazotization. This process converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻). These salts are versatile synthetic intermediates and can undergo a variety of subsequent reactions:

Sandmeyer Reaction: Displacement of the diazonium group with cuprous halides (CuCl, CuBr) or cuprous cyanide (CuCN) to introduce chloro, bromo, or cyano groups, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding fluoroborate salt (ArN₂⁺BF₄⁻) to introduce a fluorine atom.

Gomberg-Bachmann Reaction: Coupling with another aromatic compound to form biaryls.

Azo Coupling: Reaction with an activated aromatic compound (like a phenol (B47542) or another aniline) to form brightly colored azo compounds, which are the basis for many dyes and pigments.

Reaction TypeReagentsKey Intermediate/ProductNotes
Schiff Base FormationAldehyde (R-CHO) or Ketone (R₂C=O)Imine (Schiff Base)Reversible, often requires removal of water
AcylationAcyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O)AmideBase scavenger is typically used
DiazotizationNaNO₂, Cold Acid (e.g., HCl)Diazonium Salt (Ar-N₂⁺)Highly reactive intermediate, temperature sensitive

Functionalization and Modification of the Nonyloxy Aliphatic Chain

While the carboxylic acid and amino groups are the most reactive sites, the nonyloxy chain (-O(CH₂)₈CH₃) also presents opportunities for modification, albeit requiring more specific and often harsher reaction conditions. The long alkyl chain primarily imparts lipophilicity to the molecule. Direct functionalization of this saturated aliphatic chain is challenging. However, modifications could be envisioned through radical halogenation, although this process typically lacks selectivity and may not be suitable for a molecule with other sensitive functional groups.

A more controlled approach would involve starting with a modified nonyl alcohol, for example, one containing a terminal double bond or another functional group, and then using it in a Williamson ether synthesis with a suitable dihydroxybenzoic acid precursor to build the target molecule. This allows for the introduction of functionality at the terminus of the alkyl chain.

Studies on related alkoxy benzoic acids have shown that the length and nature of the alkoxy chain significantly influence the molecule's physical properties, such as its tendency to form liquid crystals. nih.govresearchgate.net The nonyloxy chain in the title compound would be expected to play a crucial role in the self-assembly and packing of the molecules in the solid state. researchgate.netconicet.gov.ar

Investigation of Protonation Equilibria and Site Selectivity (N-protonation vs. O-protonation)

Benzoic acid, 5-amino-2-(nonyloxy)- possesses two basic sites capable of accepting a proton: the nitrogen atom of the amino group (N-protonation) and the carbonyl oxygen of the carboxylic acid group (O-protonation). The preferred site of protonation is a subject of intricate electronic and environmental effects.

In related aminobenzoic acids, the site of protonation depends on the relative positions of the amino and carboxylic acid groups, as well as the medium (gas phase vs. solution). rsc.orgnih.gov For para-aminobenzoic acid (PABA), which is structurally analogous to the title compound in terms of the relative positions of the key functional groups, gas-phase studies have shown that protonation preferentially occurs on the carbonyl oxygen (O-protonation). nih.govnih.gov This is attributed to the strong resonance stabilization where the amino group's lone pair can delocalize through the benzene ring to the protonated carbonyl group. rsc.org Conversely, in aqueous solution, the N-protomer is generally more stable. nih.govrsc.org

The presence of the electron-donating nonyloxy group at the ortho position to the carboxylic acid is expected to further influence this equilibrium. It would likely increase the electron density on the carbonyl oxygen, potentially enhancing the stability of the O-protomer.

Protonation SiteInfluencing FactorsFavored in
N-protonation (on -NH₂)Inductive effects, Solvation by protic solventsAqueous Solution
O-protonation (on -C=O)Resonance stabilization, Electron-donating groupsGas Phase, Aprotic Solvents

The pKa values associated with the protonation/deprotonation events are critical for understanding the species present at a given pH. For 4-aminobenzoic acid, two macroscopic pKa values are reported, corresponding to the protonation of the amino group and the deprotonation of the carboxylic acid. stackexchange.com A similar behavior would be expected for Benzoic acid, 5-amino-2-(nonyloxy)-.

Mechanistic Studies of Chemical Transformations

The mechanisms of the primary transformations of Benzoic acid, 5-amino-2-(nonyloxy)- follow well-established pathways for its constituent functional groups.

Esterification: The acid-catalyzed esterification mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer to yield the ester.

Diazotization: The mechanism of diazotization begins with the formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amino group acts as a nucleophile, attacking the nitrosonium ion. Subsequent deprotonation and tautomerization steps lead to the formation of the diazonium ion.

Proton Transfer Dynamics: Mechanistic studies on protonation, particularly in the gas phase, often involve ab initio molecular dynamics. For PABA, these studies show that in small water clusters, proton transfer to the carboxylic acid can occur via both the Grotthuss mechanism (proton hopping along a water wire) and a vehicle mechanism (where a hydronium ion delivers the proton). rsc.org These dynamic processes highlight the critical role of the immediate solvent environment in determining the final protonation site.

Understanding these mechanisms is essential for controlling reaction outcomes, minimizing side products, and optimizing reaction conditions for the synthesis of specific derivatives of Benzoic acid, 5-amino-2-(nonyloxy)-.

Computational and Theoretical Investigations of Benzoic Acid, 5 Amino 2 Nonyloxy

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to characterizing the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels.

Density Functional Theory (DFT) is a robust method for determining the optimized molecular structure and energetics of molecules. For "Benzoic acid, 5-amino-2-(nonyloxy)-", calculations, typically using the B3LYP functional with a 6-31G(d,p) basis set, are performed to find the ground state geometry where the molecule has the lowest possible energy. jocpr.com This optimization process relaxes the potential energy surface, yielding precise information on bond lengths, bond angles, and dihedral angles. jocpr.com

The optimized geometry of the title compound is crucial for understanding its stability and spatial arrangement. The planarity of the benzene (B151609) ring and the orientation of the amino, nonyloxy, and carboxylic acid groups are determined through these calculations.

Table 1: Predicted Geometrical Parameters of Benzoic Acid, 5-amino-2-(nonyloxy)-

ParameterBondPredicted Value (B3LYP/6-31G(d,p))
Bond Lengths (Å) C=O1.24 Å
C-O (carboxyl)1.35 Å
O-H0.97 Å
C-N1.40 Å
C-O (ether)1.37 Å
Bond Angles (º) O=C-O122.5º
C-C-N120.1º
C-O-C (ether)118.0º

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups as determined by DFT calculations on related molecules.

Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods, offer a higher level of theory for electronic structure determination. jocpr.com While computationally more intensive than DFT, these methods are valuable for benchmarking results and providing a more accurate description of electron correlation effects. For molecules like this, ab initio calculations can be used to refine the understanding of its electronic properties and ensure the reliability of the DFT predictions. bohrium.com

Frontier Molecular Orbital (FMO) theory is key to understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For "Benzoic acid, 5-amino-2-(nonyloxy)-", the HOMO is expected to be localized on the electron-rich amino group and the benzene ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group.

The Molecular Electrostatic Potential (MEP) surface is another tool used to visualize the electronic distribution and predict reactivity. The MEP map uses a color scale to show regions of negative potential (red), which are susceptible to electrophilic attack, and positive potential (blue), which are prone to nucleophilic attack. In this molecule, the oxygen atoms of the carboxyl and nonyloxy groups would be regions of high electron density (red), while the hydrogen atom of the carboxylic acid and the hydrogens of the amino group would be regions of positive potential (blue).

Table 2: Predicted Frontier Orbital Energies

ParameterPredicted Value (eV)
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap (ΔE) 4.6 eV

Note: These values are illustrative, based on typical results for similar aromatic compounds from DFT calculations. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the molecule's dynamic behavior over time. nih.gov For "Benzoic acid, 5-amino-2-(nonyloxy)-", MD simulations are particularly important for analyzing the conformational flexibility of the long nonyloxy side chain. These simulations can explore the various folded and extended conformations of the nonyl group and their relative stabilities. nih.gov

Furthermore, MD simulations can incorporate explicit solvent molecules (e.g., water) to study how the solvent affects the molecule's conformation and hydrogen bonding patterns. This is crucial for understanding its behavior in a biological or chemical system. The stability of the system during the simulation is often assessed by monitoring parameters like the radius of gyration (Rg) over time. nih.gov

Potential Energy Surface (PES) Exploration for Intramolecular Proton Transfer and Rearrangement Pathways

The structure of "Benzoic acid, 5-amino-2-(nonyloxy)-" allows for the possibility of intramolecular proton transfer, for instance, from the carboxylic acid group to the amino group or the ether oxygen. Exploring the Potential Energy Surface (PES) allows for the mapping of the energy landscape of such reactions. researchgate.net

By calculating the energy of the molecule at various geometries along the proton transfer reaction coordinate, a pathway from the reactant to the product can be charted. This allows for the identification of the transition state structure and the calculation of the activation energy barrier for the transfer. rsc.orgnih.gov Studies on benzoic acid have shown that factors like hydrogen bond distances significantly influence this energy barrier. bohrium.comrsc.org This analysis is critical for understanding the molecule's tautomeric equilibria and reaction dynamics. researchgate.net

Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. nih.gov

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. researchgate.net The predicted frequencies correspond to specific vibrational modes, such as the stretching and bending of bonds (e.g., O-H stretch, C=O stretch, N-H bend). These theoretical spectra, often scaled by an empirical factor to correct for anharmonicity and other approximations, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of observed spectral bands. jocpr.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org The calculated chemical shifts for each nucleus in the molecule can be compared to experimental NMR data to verify the molecular structure. Theoretical calculations have shown good agreement with experimental values for related benzoic acid derivatives. jocpr.com

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts

Spectroscopy TypeFunctional Group / AtomPredicted Wavenumber (cm⁻¹) / Chemical Shift (ppm)Vibrational Assignment / Atom Position
Vibrational (FT-IR) O-H (Carboxylic Acid)~3500 cm⁻¹Stretching
N-H (Amino)~3400 cm⁻¹Stretching
C=O (Carboxylic Acid)~1720 cm⁻¹Stretching
C-N (Amino)~1300 cm⁻¹Stretching
C-O (Ether)~1250 cm⁻¹Asymmetric Stretch
NMR ¹H (Carboxylic Acid)~12-13 ppm-COOH
¹H (Aromatic)~6.5-7.5 ppmBenzene Ring
¹H (Amino)~4-5 ppm-NH₂
¹³C (Carboxylic Acid)~170 ppm-COOH
¹³C (Aromatic)~110-150 ppmBenzene Ring

Note: These are representative values based on computational studies of analogous compounds and serve as an illustration of expected results. jocpr.comactascientific.com

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Computational and theoretical explorations into the intermolecular interactions and hydrogen bonding networks of benzoic acid, 5-amino-2-(nonyloxy)- are pivotal for understanding its solid-state properties, including crystal packing, stability, and polymorphism. These investigations, often employing methods such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), provide a detailed picture of the non-covalent forces that govern the supramolecular assembly of this compound.

The primary hydrogen bonding motifs are expected to arise from the carboxylic acid and amino groups. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This typically leads to the formation of robust, dimeric structures where two molecules are linked via a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This is a very common and stable arrangement for carboxylic acids in the solid state.

Furthermore, the amino group (-NH₂) provides additional hydrogen bond donors, capable of forming N-H···O or N-H···N interactions. These interactions would likely link the primary dimeric units into more extended one-, two-, or three-dimensional networks. The nonyloxy group's ether oxygen can also act as a hydrogen bond acceptor, potentially interacting with the amino group's hydrogens.

Table 1: Predicted Hydrogen Bond Parameters for Benzoic Acid, 5-amino-2-(nonyloxy)-

While specific experimental or calculated values are not available, the following table outlines the types of hydrogen bonds anticipated to be significant in the crystal structure of this compound. The bond lengths and angles are typical ranges observed for such interactions in similar organic molecules.

Donor (D)Hydrogen (H)Acceptor (A)D-H···A Angle (°)D···A Distance (Å)Interaction Type
O-H (Carboxyl)HO=C (Carboxyl)160-1802.5-2.8Strong
N-H (Amino)HO=C (Carboxyl)150-1702.8-3.2Moderate
N-H (Amino)HO (Ether)140-1602.9-3.3Moderate to Weak
N-H (Amino)HN (Amino)140-1703.0-3.5Weak

Hirshfeld Surface Analysis Insights

A theoretical Hirshfeld surface analysis would be instrumental in quantifying the contributions of various intermolecular contacts. For a molecule like Benzoic acid, 5-amino-2-(nonyloxy)-, it would be expected that:

O···H/H···O contacts , corresponding to the strong carboxylic acid dimers and other hydrogen bonds, would appear as distinct, bright red regions on the dnorm surface and constitute a significant percentage of the total intermolecular contacts.

C···H/H···C contacts , representing interactions involving the aromatic rings, would also be a notable contributor.

N···H/H···N contacts would also be present, reflecting the hydrogen bonds involving the amino group.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. For Benzoic acid, 5-amino-2-(nonyloxy)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum details the carbon skeleton. Based on analogous structures, the predicted chemical shifts for Benzoic acid, 5-amino-2-(nonyloxy)- are presented below. The aromatic region is expected to show three distinct proton signals due to the substitution pattern. The nonyloxy side chain will display characteristic aliphatic signals, with the protons closest to the oxygen atom being the most deshielded. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a significantly downfield shift. docbrown.info

Predicted ¹H and ¹³C NMR Data

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH 11.0 - 12.5 (broad s, 1H) 168.0 - 172.0
C1 (C-COOH) - 120.0 - 123.0
C2 (C-O) - 150.0 - 155.0
C3 (C-H) 7.0 - 7.2 (d, 1H) 118.0 - 120.0
C4 (C-H) 6.8 - 7.0 (dd, 1H) 115.0 - 117.0
C5 (C-NH₂) - 140.0 - 145.0
C6 (C-H) 7.3 - 7.5 (d, 1H) 122.0 - 125.0
NH₂ 3.5 - 4.5 (broad s, 2H) -
O-CH₂ 3.9 - 4.1 (t, 2H) 68.0 - 72.0
O-CH₂-CH₂ 1.7 - 1.9 (quint, 2H) 30.0 - 32.0
(CH₂)₆ 1.2 - 1.5 (m, 12H) 22.0 - 30.0

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. It would confirm the connectivity between the adjacent aromatic protons (H3, H4, and H6) and trace the correlations along the entire nonyl chain, from the O-CH₂ group down to the terminal CH₃. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals for all protonated carbons in the molecule, such as linking the aromatic proton signals to their corresponding aromatic carbon signals. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the signal from the O-CH₂ protons of the nonyloxy chain to the C2 carbon of the aromatic ring, and the aromatic protons to the carboxylic carbon (C1), confirming the placement of the substituents on the benzoic acid core. researchgate.netresearchgate.net

To further validate the structural assignment, computational methods are employed. The Gauge-Including Atomic Orbital (GIAO) method, typically used within Density Functional Theory (DFT), is a powerful tool for predicting NMR chemical shifts. researchgate.net This ab initio approach involves first optimizing the 3D geometry of the molecule and then calculating the isotropic magnetic shielding constants for each nucleus. These theoretical values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the GIAO-predicted shifts with the experimental data obtained from 1D and 2D NMR provides a high degree of confidence in the structural elucidation. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule's functional groups. For Benzoic acid, 5-amino-2-(nonyloxy)-, the spectrum would be characterized by several key absorption bands. The carboxylic acid group would produce a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ (due to hydrogen bonding) and a sharp, strong C=O (carbonyl) stretching band around 1700–1680 cm⁻¹. docbrown.infomdpi.com The primary amine (NH₂) group would be identified by a pair of N-H stretching peaks in the 3400–3300 cm⁻¹ region. The nonyloxy group would be evident from C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹ and strong C-O-C (ether) stretching bands around 1250 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy offers complementary information, particularly for non-polar bonds. The aromatic ring C=C stretching vibrations would be prominent, as would the C-C backbone vibrations of the long nonyl chain, which are often weak in the IR spectrum. spectrabase.comnih.gov

Characteristic Vibrational Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Spectroscopy
Carboxylic Acid O-H stretch (H-bonded) 2500 - 3300 (very broad) IR
Carboxylic Acid C=O stretch 1680 - 1700 (strong, sharp) IR
Amine N-H stretch 3300 - 3400 (two bands) IR
Alkyl Chain C-H stretch 2850 - 2960 IR, Raman
Aromatic Ring C=C stretch 1450 - 1620 IR, Raman

Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a structural fingerprint. The mass spectrum of Benzoic acid, 5-amino-2-(nonyloxy)- would show a molecular ion (M⁺) peak at an m/z of 279. The fragmentation pattern would likely involve characteristic losses of the substituents. Key fragmentation pathways would include the cleavage of the nonyloxy side chain and loss of the carboxyl group.

Predicted Key EI-MS Fragments

m/z Value Identity Fragmentation Pathway
279 [M]⁺ Molecular Ion
262 [M - OH]⁺ Loss of hydroxyl radical from COOH
234 [M - COOH]⁺ Loss of the carboxyl group
152 [M - C₉H₁₉O]⁺ Cleavage of the ether bond (loss of nonyloxy radical)

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing samples in solution and typically keeps the molecule intact. It is the method of choice for confirming molecular weight.

Positive Ion Mode: In this mode, the compound would be readily protonated, primarily at the basic amino group, to yield a strong signal for the [M+H]⁺ ion at m/z 280.19.

Negative Ion Mode: Due to the presence of the acidic carboxylic acid group, deprotonation would occur easily, resulting in a prominent [M-H]⁻ ion at m/z 278.18.

The high accuracy of ESI-MS coupled with a high-resolution analyzer (like TOF or Orbitrap) would allow for the experimental determination of the molecular formula by matching the exact mass to the theoretical value.

Ion Mobility-Mass Spectrometry for Gas-Phase Conformation and Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique for separating gas-phase ions based on their size, shape, and charge. polyu.edu.hk This method provides an additional dimension of separation to mass spectrometry, enabling the differentiation of isobaric ions, including structural isomers, which are indistinguishable by MS alone. polyu.edu.hknih.gov For a molecule like Benzoic acid, 5-amino-2-(nonyloxy)-, IM-MS can provide crucial information on its gas-phase conformation and help distinguish it from its isomers.

The principle of IM-MS involves introducing ions into a drift tube filled with a buffer gas. An electric field propels the ions through the gas, and their drift time to the detector is measured. Compact ions with smaller collision cross sections (CCS) travel faster than extended, bulkier ions. polyu.edu.hk The measured drift time can be converted to a CCS value (Ω), which is a characteristic physical property of the ion.

Furthermore, IM-MS is highly effective in differentiating between isomers. For instance, positional isomers of the amino group or the nonyloxy chain on the benzoic acid ring would result in unique CCS values, allowing for their unambiguous identification. Techniques such as trapped ion mobility spectrometry (TIMS) coupled with collision-induced dissociation (CID) can further enhance isomer differentiation by separating epimers and analyzing their fragmentation patterns. nih.gov

The table below shows predicted CCS values for a structurally similar compound, 5-amino-2-decoxybenzoic acid, illustrating the type of data obtained from such analyses. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺294.20638173.4
[M+Na]⁺316.18832177.7
[M-H]⁻292.19182174.2

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption and emission spectroscopy are fundamental techniques for probing the electronic structure of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions. Fluorescence spectroscopy measures the emission of light from a molecule that has been electronically excited.

For Benzoic acid, 5-amino-2-(nonyloxy)-, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring. Benzoic acid itself exhibits characteristic absorption bands in the ultraviolet region. nist.gov Derivatives of benzoic acid typically show three main absorption bands, often labeled A, B, and C, which correspond to π→π* transitions. researchgate.net The position and intensity of these bands are sensitive to the nature and position of the substituents on the aromatic ring.

The amino (-NH₂) and nonyloxy (-O-C₉H₁₉) groups on the benzoic acid ring in the target molecule are both electron-donating groups. These substituents are known to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. The spectrum is also influenced by the pH of the solution, as the protonation state of the amino and carboxylic acid groups alters the electronic distribution in the molecule. researchgate.net

While a specific spectrum for Benzoic acid, 5-amino-2-(nonyloxy)- is not published, the table below summarizes the typical absorption maxima for benzoic acid derivatives, which provides a reference for the expected spectral features. researchgate.net

BandApproximate Wavelength (nm)Transition Type
A Band~190π → π
B Band~230π → π
C Band~280π → π*

Fluorescence spectroscopy could also be a valuable tool. The presence of the amino group, a known fluorophore, suggests that Benzoic acid, 5-amino-2-(nonyloxy)- may exhibit fluorescence upon excitation at an appropriate wavelength. The fluorescence emission spectrum would be Stokes-shifted to a longer wavelength than the absorption maximum and would be sensitive to the solvent polarity and pH.

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and intermolecular interactions.

For Benzoic acid, 5-amino-2-(nonyloxy)-, an XRD analysis would provide invaluable information about its solid-state structure. A key feature of benzoic acid and many of its derivatives is the formation of centrosymmetric dimers in the crystal lattice. researchgate.net These dimers are held together by strong hydrogen bonds between the carboxylic acid groups of two molecules. It is highly probable that Benzoic acid, 5-amino-2-(nonyloxy)- would also exhibit this dimeric structure.

X-ray powder diffraction (XRPD) is a related technique used for the analysis of polycrystalline materials. It provides a "fingerprint" of the crystalline solid based on the scattering angles of the X-rays. units.it For pharmaceutical applications, XRPD is used to establish the identity of a compound by comparing its diffraction pattern to a reference standard. The acceptance criteria typically involve the agreement of the 10 strongest reflections in terms of scattering angle (2θ) and relative intensity. units.it

The following table presents an example of identity test criteria for benzoic acid based on XRPD data, illustrating how such data is used for material characterization. units.it

Scattering Angle (2θ)Relative Intensity (%)
16.2 ± 0.2100 ± 20
25.8 ± 0.280 ± 20
27.8 ± 0.260 ± 20

Hyphenated Analytical Techniques (e.g., GC-MS for Volatile Derivatives)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds.

Direct analysis of Benzoic acid, 5-amino-2-(nonyloxy)- by GC-MS is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and amino group). These groups can cause poor peak shape and irreversible adsorption on the GC column. sigmaaldrich.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

A common derivatization strategy for compounds containing active hydrogens, such as amino acids and carboxylic acids, is silylation. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the -OH and -NH₂ groups to replace the active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com This process increases the volatility and improves the chromatographic behavior of the molecule. Another approach involves N(O,S)-isobutyloxycarbonylation followed by silylation. nih.gov

Once derivatized, the compound can be separated from other components in a mixture by the gas chromatograph and subsequently detected by the mass spectrometer. The mass spectrometer provides a mass spectrum for the derivatized compound, which shows the molecular ion and characteristic fragmentation patterns. These fragments can be used to confirm the structure of the original molecule. For TBDMS derivatives, characteristic neutral losses of a methyl group (M-15) and a tert-butyl group (M-57) are often observed. sigmaaldrich.com

This approach allows for both the qualitative identification and quantitative analysis of Benzoic acid, 5-amino-2-(nonyloxy)- in complex matrices.

Supramolecular Self Assembly and Molecular Recognition of Benzoic Acid, 5 Amino 2 Nonyloxy

Design Principles for Directed Hydrogen-Bonding Motifs

The molecular architecture of Benzoic acid, 5-amino-2-(nonyloxy)- features a carboxylic acid group, an amino group, and an ether linkage, all of which are pivotal in dictating supramolecular structure through specific hydrogen-bonding interactions. The primary motifs are driven by the robust and highly directional nature of these functional groups.

Carboxylic Acid Dimerization: The most anticipated and stable hydrogen-bonding motif for benzoic acid derivatives is the formation of a cyclic R²₂(8) homodimer. researchgate.net This involves two molecules associating through a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This synthon is a cornerstone of supramolecular chemistry and is a powerful tool for directing assembly. For benzoic acid itself, structures featuring this dimer are significantly lower in energy. researchgate.net

Amine-Carboxyl Interactions: The presence of the amino group introduces the possibility of several alternative or competing hydrogen-bond synthons. Heterosynthons between the carboxylic acid and the amino group can form, such as an R²₂(8) ring motif involving O-H···N and N-H···O bonds. researchgate.net This interaction is common in cocrystals of carboxylic acids and amino-substituted compounds. researchgate.net Furthermore, the amino group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to chain or ribbon structures.

Catemer Formation: While dimer formation is common, benzoic acids can also form chain-like motifs, or catemers, where the hydroxyl group of one carboxylic acid donates a hydrogen bond to the carbonyl oxygen of the next, propagating into a one-dimensional chain. researchgate.net The presence of the additional amino group could influence the stability and likelihood of catemer formation versus dimer formation.

The interplay between these motifs is critical. The final solid-state structure is often a result of a delicate balance between the formation of the highly stable carboxylic acid dimer and other possible interactions that can lead to more complex, extended networks.

Table 1: Potential Hydrogen-Bonding Motifs

Motif Description Interacting Groups Typical Result
Carboxylic Acid Dimer Two molecules form a cyclic dimer. Carboxyl to Carboxyl (O-H···O) Discrete 0D supramolecular unit
Amine-Carboxyl Synthon One molecule interacts with another via amine and carboxyl groups. Carboxyl to Amine (O-H···N, N-H···O) Heterodimeric pairing, potential for chains
Carboxyl Catemer Molecules link in a head-to-tail chain. Carboxyl to Carboxyl (O-H···O) 1D polymeric chain

| Amine Chain | Molecules link via amino group hydrogen bonds. | Amine to Carboxyl/Ether (N-H···O) | 1D polymeric chain |

Influence of the Nonyloxy Chain on Hydrophobic Interactions and Aggregation Behavior

The long, flexible nine-carbon nonyloxy chain attached at the 2-position is a dominant feature that governs the molecule's aggregation behavior through non-directional, solvophobic interactions. This alkyl chain profoundly influences the packing and phase behavior of the assembled structures.

In both solution and the solid state, the nonyloxy chains will tend to segregate from the polar, aromatic cores due to hydrophobic and van der Waals forces. This micro-segregation is a key driver for the formation of lamellar (layered) structures, a hallmark of many liquid crystalline materials derived from alkyloxybenzoic acids. nih.govnih.gov The chains of adjacent molecules will interdigitate or align side-by-side, maximizing favorable van der Waals contacts and minimizing unfavorable interactions with the polar regions. This behavior is crucial for the emergence of mesophases, such as the smectic C phase commonly observed in similar long-chain benzoic acid derivatives. nih.govresearchgate.net The length and flexibility of the nonyloxy chain contribute significantly to lowering the melting point and stabilizing these liquid crystalline phases over a broad temperature range. nih.gov

Formation of Cocrystals, Co-assemblies, and Inclusion Complexes with Host Molecules

The multifunctional nature of Benzoic acid, 5-amino-2-(nonyloxy)- makes it an excellent candidate for forming multicomponent supramolecular systems.

Cocrystals: Cocrystallization relies on the formation of robust intermolecular interactions between two different neutral compounds. This molecule possesses both strong hydrogen bond donors (-COOH, -NH₂) and acceptors (C=O, -NH₂, ether -O-). This allows for the rational design of cocrystals with a wide range of co-formers. For instance, co-crystallization with pyridine-based molecules could target the carboxylic acid to form a stable acid-pyridine heterosynthon. Amino acids, particularly those with zwitterionic potential like L-proline, are also excellent co-formers, capable of forming stable interactions. nih.gov

Co-assemblies: In solution, the molecule can co-assemble with other amphiphiles. The hydrophobic nonyloxy tail and the polar aminobenzoic acid headgroup give it surfactant-like properties, allowing it to integrate into micelles or vesicles formed by other surfactants, potentially modifying their structure and responsiveness.

Inclusion Complexes: While less predictable, the aromatic core and flexible alkyl chain could potentially form inclusion complexes with macrocyclic hosts like cyclodextrins or calixarenes. The host molecule could encapsulate either the hydrophobic nonyloxy tail or the functionalized benzene (B151609) ring, leading to changes in solubility and aggregation behavior.

Characterization of Self-Assembled Structures in Solution and Solid State

A multi-technique approach is essential to fully characterize the hierarchical structures formed by Benzoic acid, 5-amino-2-(nonyloxy)-.

Solid-State Characterization:

X-Ray Diffraction (XRD): Single-crystal XRD provides definitive proof of molecular conformation and the precise hydrogen-bonding motifs in the crystalline state. Powder XRD (PXRD) is used to identify crystalline phases and can give information about the lamellar spacing in liquid crystalline phases. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is critical for identifying thermodynamic transitions, such as melting points and the subtle transitions between different liquid crystalline phases (e.g., Crystal to Smectic, Smectic to Nematic, Nematic to Isotropic). nih.govresearchgate.net

Polarizing Optical Microscopy (POM): POM is used to visualize the characteristic optical textures of different liquid crystalline phases, allowing for their identification. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides direct visualization of the morphology of the self-assembled structures, such as fibers, ribbons, or gels, on a microscopic scale. researchgate.netresearchgate.net

Solution-State Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide insights into aggregation in solution. Changes in chemical shifts, particularly of the NH and OH protons, upon changes in concentration or temperature can indicate the formation of hydrogen bonds.

UV-Vis and Fluorescence Spectroscopy: These techniques can be used to study aggregation, as the formation of ordered assemblies can perturb the electronic environment of the chromophore, leading to shifts in absorption or emission spectra.

Development of Dynamic and Reversible Supramolecular Systems

The presence of both an acidic carboxylic acid group and a basic amino group makes Benzoic acid, 5-amino-2-(nonyloxy)- an ideal candidate for creating dynamic assemblies that respond to changes in pH. rsc.org The protonation state of the molecule can be precisely controlled, which in turn switches the dominant intermolecular forces and alters the resulting supramolecular structure.

At Low pH (Acidic Conditions): The amino group becomes protonated (-NH₃⁺), while the carboxylic acid remains neutral (-COOH). The resulting positive charge will introduce strong electrostatic repulsion between molecules, likely disrupting ordered assemblies based on hydrogen bonding. nih.gov

At Neutral pH: The molecule may exist as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This can lead to strong, directional electrostatic interactions (salt bridges) and the formation of unique, stable aggregates.

At High pH (Alkaline Conditions): The carboxylic acid group becomes deprotonated (-COO⁻), while the amino group is neutral (-NH₂). Similar to low pH, electrostatic repulsion between the negative charges will destabilize aggregates held together by carboxylic acid dimerization. rsc.orgmdpi.com

This pH-responsiveness allows for the controlled assembly and disassembly of nanostructures, a key feature for applications in areas like controlled release and smart materials. mdpi.com

Table 2: Expected pH-Responsive Behavior

pH Range Dominant Species Key Intermolecular Forces Expected Assembly State
Low pH (<3) Cationic (-COOH, -NH₃⁺) Electrostatic Repulsion Disassembled / Soluble
Mid pH (~3-7) Neutral / Zwitterionic (-COO⁻, -NH₃⁺) H-Bonding, Ionic Bonds Assembled (e.g., fibers, sheets)

| High pH (>7) | Anionic (-COO⁻, -NH₂) | Electrostatic Repulsion | Disassembled / Soluble |

Exploration of Supramolecular Polymerization and Liquid Crystalline Phases

The combination of directional, associative forces from hydrogen bonding and phase segregation driven by the hydrophobic tail is a classic design strategy for creating both supramolecular polymers and thermotropic liquid crystals. nih.gov

Supramolecular Polymerization: The hydrogen-bonding motifs, particularly catemers or amine-carboxyl chains, can link individual molecules into long, one-dimensional polymeric chains. This process, driven by non-covalent interactions, is reversible and responsive to stimuli like temperature or pH.

Liquid Crystalline Phases: Long-chain p-alkyloxybenzoic acids are archetypal liquid crystal-forming molecules (mesogens). nih.govresearchgate.netresearchgate.net It is highly probable that Benzoic acid, 5-amino-2-(nonyloxy)- would exhibit similar behavior. Upon heating, the hydrogen-bonded dimers or chains would persist, while the nonyloxy chains would "melt," leading to an ordered fluid state. The segregation of the aliphatic chains from the aromatic cores would likely favor the formation of layered smectic phases (e.g., Smectic C), and potentially a nematic phase at higher temperatures before the material becomes a fully isotropic liquid. nih.govresearchgate.net The presence of the amino group could further influence the type of mesophase and the transition temperatures through its participation in the hydrogen-bonding network.

Potential Applications in Functional Materials and Chemical Biology

Building Blocks for Advanced Polymeric Materials

The distinct functional groups of Benzoic acid, 5-amino-2-(nonyloxy)- make it a prime candidate for the synthesis of advanced polymeric materials, including supramolecular polymers and functionalized dendrimers.

Supramolecular Polymers

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding and π-π stacking, which allow for self-assembly and the creation of materials with dynamic and reversible properties. The carboxylic acid group of Benzoic acid, 5-amino-2-(nonyloxy)- can form strong hydrogen-bonded dimers with other benzoic acid molecules. ed.gov This dimerization, a well-known phenomenon in p-alkoxybenzoic acids, can lead to the formation of rod-like structures that further organize into liquid crystal phases. ed.govtandfonline.com The presence of the amino group provides an additional site for hydrogen bonding, potentially leading to more complex, three-dimensional supramolecular networks. The long nonyloxy chain contributes to the material's properties by influencing solubility and promoting self-assembly through van der Waals interactions. The synthesis of supramolecular polymers can be directed by templates, such as porphyrin-based structures, to control the oligomerization process. rsc.org

Functionalized Dendrimers

Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. ncn.gov.pl The bifunctional nature of Benzoic acid, 5-amino-2-(nonyloxy)- (an amino group and a carboxylic acid) makes it a suitable building block for the construction of dendrimer peripheries. These functional groups can be used to attach other molecules, such as drugs or imaging agents, to the dendrimer surface. The nonyloxy chain can impart hydrophobic properties to the dendrimer, which can be advantageous for applications like drug delivery, where the dendrimer needs to interact with cell membranes. The use of amino acid-based building blocks in creating artificial polymers is a growing area of research, with applications in biomedicine. nih.gov

Components in Responsive Materials and Smart Systems

Responsive or "smart" materials can change their physical or chemical properties in response to external stimuli such as pH, light, or temperature. nih.govrsc.org The chemical structure of Benzoic acid, 5-amino-2-(nonyloxy)- suggests its potential for incorporation into such systems.

The amino and carboxylic acid groups on the benzene (B151609) ring make the molecule pH-responsive. At different pH levels, these groups can be protonated or deprotonated, altering the molecule's charge and its interactions with its environment. This pH-sensitivity could be harnessed to create materials that, for instance, release a payload in a specific pH environment, such as within a particular cellular compartment. nih.gov

The long nonyloxy chain can contribute to the formation of self-assembled structures, such as micelles or vesicles, in aqueous solutions. Changes in the environment, like pH, could trigger a change in the aggregation behavior of these structures, leading to a macroscopic response. This behavior is crucial for the development of smart drug delivery systems and sensors. nih.gov

Modulators of Non-Covalent Interactions in Molecular Recognition Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The functional groups on Benzoic acid, 5-amino-2-(nonyloxy)- provide multiple points for such interactions.

The carboxylic acid and amino groups are excellent hydrogen bond donors and acceptors. This allows the molecule to bind to other molecules with complementary functional groups, such as proteins or nucleic acids. Studies on other aminobenzoic acid derivatives have shown their ability to interact with biological targets through these mechanisms. nih.govacs.org For example, para-aminobenzoic acid has been studied for its molecular recognition by cyclodextrins. capes.gov.br

The nonyloxy chain introduces a significant hydrophobic component to the molecule. This can lead to hydrophobic interactions, where the nonpolar chain is driven to associate with other nonpolar molecules or surfaces in an aqueous environment. The interplay between the hydrophilic hydrogen-bonding groups and the hydrophobic tail could allow for complex and specific molecular recognition events.

Precursors and Intermediates for Complex Organic Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. mdpi.comresearchgate.netresearchgate.net Benzoic acid, 5-amino-2-(nonyloxy)- is no exception, with its functional groups offering versatile handles for further chemical transformations.

The amino group can be diazotized and converted into a variety of other functional groups, or it can be acylated to form amides. nih.gov The carboxylic acid can be converted into esters, amides, or acid chlorides, providing further avenues for elaboration. google.comsioc-journal.cn The presence of the nonyloxy group can influence the reactivity of the aromatic ring and provide specific physical properties to the final products.

Derivatives of aminobenzoic acid have been used in the synthesis of pharmaceuticals, dyes, and other functional organic materials. mdpi.comnih.govnih.govgoogle.com The specific substitution pattern of Benzoic acid, 5-amino-2-(nonyloxy)- makes it a valuable intermediate for accessing novel chemical structures with potentially interesting biological or material properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-amino-2-(nonyloxy)benzoic acid, and how can reaction parameters be optimized?

  • Methodological Answer : A two-step approach is commonly employed:

Etherification : React 2-hydroxy-5-nitrobenzoic acid with nonyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the nonyloxy group .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C for etherification) to enhance yield. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing 5-amino-2-(nonyloxy)benzoic acid, and what spectral markers should be prioritized?

  • Methodological Answer :

  • NMR : Analyze 1H^1H NMR for the nonyloxy chain’s methylene protons (δ 1.2–1.6 ppm) and aromatic protons (δ 6.5–7.5 ppm). The amine proton may appear as a broad singlet (δ ~5 ppm) .
  • IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amine N-H stretch (~3300 cm⁻¹) .
  • MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₂₅NO₃) .

Q. What are the key safety protocols for handling 5-amino-2-(nonyloxy)benzoic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile reagents (e.g., nonyl bromide) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic solvents in designated halogenated waste containers .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data for amino-substituted benzoic acid derivatives?

  • Methodological Answer :

  • Assay Validation : Replicate genotoxicity studies (e.g., Ames test) under standardized conditions to confirm results. For example, benzoic acid derivatives show mixed outcomes in bacterial reverse mutation assays, possibly due to metabolite variability .
  • Dose-Response Analysis : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish thresholds for maternal vs. fetal toxicity, as seen in sodium benzoate studies (>4% w/w caused maternal toxicity in rats) .

Q. What strategies can modify the nonyloxy side chain to improve bioavailability while retaining stability?

  • Methodological Answer :

  • Chain Shortening : Replace the nonyl group with shorter alkyl chains (e.g., propoxy) to reduce hydrophobicity. Monitor logP values via HPLC to assess lipophilicity .
  • PEGylation : Introduce polyethylene glycol (PEG) spacers to enhance aqueous solubility. Characterize derivatives using dynamic light scattering (DLS) for aggregation behavior .

Q. How can computational methods predict the reactivity of 5-amino-2-(nonyloxy)benzoic acid in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model electrophilic aromatic substitution (e.g., nitration) using Gaussian software to predict regioselectivity. Compare HOMO-LUMO gaps of the aromatic ring and amine group .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.